molecular formula C24H30N6O4 B11618727 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Katalognummer: B11618727
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: MSEQVXGVIQAYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholinylethyl Substituent

  • Electronic Effects : The morpholine ring’s tertiary nitrogen donates electron density via resonance, creating a dipole moment that polarizes the ethyl linker. This enhances the carboxamide’s hydrogen-bonding capacity at position 5.
  • Steric Profile : The chair conformation of morpholine minimizes steric hindrance, allowing the ethyl chain to adopt a gauche configuration relative to the tricyclic core.

Oxolanylmethyl Substituent

  • Conformational Restriction : The oxolane (tetrahydrofuran) ring adopts an envelope conformation, fixing the methylene bridge in a pseudoequatorial position. This restricts rotation about the C7-CH₂ bond, stabilizing the molecule’s overall geometry.
  • Electron Donation : The ether oxygen inductively donates electron density to the adjacent methylene group, slightly activating the tricyclic core toward electrophilic substitution at position 11.

Synergistically, these substituents create a stereoelectronic environment that favors planarization of the tricyclic system, as evidenced by computational models of related compounds. The morpholinylethyl group’s polarity contrasts with the oxolanylmethyl group’s moderate hydrophobicity, suggesting potential for dual solubility characteristics in pharmacological contexts.

Eigenschaften

Molekularformel

C24H30N6O4

Molekulargewicht

466.5 g/mol

IUPAC-Name

6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H30N6O4/c1-16-4-5-20-27-22-19(24(32)29(20)14-16)13-18(21(25)30(22)15-17-3-2-10-34-17)23(31)26-6-7-28-8-11-33-12-9-28/h4-5,13-14,17,25H,2-3,6-12,15H2,1H3,(H,26,31)

InChI-Schlüssel

MSEQVXGVIQAYBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCN5CCOCC5)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Tricyclic Formation

The tricyclic framework is typically assembled via cyclization reactions. A patent by US9932336B2 outlines a method where 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one undergoes reduction to form an intermediate amine, followed by cyclization with a chlorinated reagent (e.g., ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate ) under basic conditions.

Key Steps :

  • Reduction : Nitro-to-amine conversion using hydrogen gas with Pd/C catalysis (yield: 85–92%).

  • Cyclization : Reaction with chloroacetate derivatives in dichloromethane/triethylamine to form the triazatricyclo core.

Functional Group Introduction

The morpholine and tetrahydrofuran (oxolan) substituents are introduced via nucleophilic substitution or coupling reactions. For example:

  • Morpholin-4-ylethyl Group : Generated by reacting 2-chloroethylmorpholine with the amine intermediate in DMF at 80°C.

  • Oxolan-2-ylmethyl Group : Introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 1: Reaction Conditions for Substituent Addition

SubstituentReagentSolventTemperatureYield (%)
Morpholin-4-ylethyl2-ChloroethylmorpholineDMF80°C78
Oxolan-2-ylmethylDiethyl azodicarboxylateTHF0°C → RT65

Solid-Phase Synthesis for Scalability

A modified approach from PMC7436121 employs solid-phase techniques to improve purity and scalability. The tricyclic core is built on a Wang resin, with sequential coupling of protected amino acids and heterocyclic precursors.

Procedure :

  • Resin Loading : Attach Fmoc-protected amine to Wang resin using HBTU/DIEA activation.

  • Cyclization : Treat with POCl₃ in DCM to form the triazine ring.

  • Side Chain Addition : Introduce morpholine and oxolan groups via on-resin alkylation.

Advantages :

  • Reduced purification steps (crude purity >90%).

  • Scalable to kilogram quantities for industrial production.

Catalytic Asymmetric Methods

Chiral Auxiliary-Mediated Synthesis

A method inspired by Core.ac.uk uses Oppolzer’s sultam as a chiral auxiliary to control stereochemistry during cyclization. The ylide intermediate undergoes 1,7-electrocyclization to form the tricyclic system with >95% enantiomeric excess (ee).

Critical Parameters :

  • Temperature : −78°C to prevent racemization.

  • Solvent : Anhydrous toluene for optimal ylide stability.

Organocatalytic Approaches

Recent advancements (EvitaChem) utilize proline-derived catalysts for asymmetric Michael additions during oxolan side chain installation. This method achieves 88% ee and reduces metal contamination.

Industrial Optimization Strategies

Solvent and Catalyst Screening

Patents (CA2387013C) highlight the use of methyl tert-butyl ether (MTBE) and Pd/C for hydrogenation steps, improving yield from 70% to 93%.

Table 2: Industrial Process Optimization

ParameterLaboratory ScaleIndustrial Scale
SolventDichloromethaneMTBE
CatalystPt/CPd/C + Ethanolamine
Reaction Time24 h8 h
Yield70%93%

Continuous Flow Synthesis

VulcanChem reports a continuous flow system for the final coupling step, reducing side product formation. Key conditions:

  • Residence Time : 10 min.

  • Temperature : 120°C.

  • Output : 1.2 kg/h with 98% purity.

Challenges and Solutions

Stereochemical Control

The C3 and C8 positions are prone to epimerization. Solutions include:

  • Low-Temperature Quenching : Using liquid N₂ to halt reactions immediately.

  • Chiral HPLC : For final purification (≥99.5% ee).

Byproduct Formation

Common byproducts (e.g., des-oxolan analogs ) are minimized via:

  • Protecting Groups : Boc for amine protection during cyclization.

  • Selective Crystallization : Using ethanol/water mixtures .

Analyse Chemischer Reaktionen

Reaktionstypen

  • Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Imino- und Oxolan-2-yl-Gruppen. Übliche Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

  • Reduktion: : Reduktionsreaktionen können auf die Oxogruppe abzielen und sie in eine Hydroxylgruppe umwandeln. Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.

  • Substitution: : Die Morpholin-4-yl- und Oxolan-2-yl-Gruppen können an nucleophilen Substitutionsreaktionen teilnehmen. Reagenzien wie Alkylhalogenide und Sulfonate werden häufig verwendet.

Häufige Reagenzien und Bedingungen

    Oxidation: H₂O₂, KMnO₄, unter sauren oder basischen Bedingungen.

    Reduktion: NaBH₄, LiAlH₄, typischerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF).

    Substitution: Alkylhalogenide, Sulfonate, in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
  • Biological Activity
    • Research indicates that this compound can bind to various enzymes and receptors through mechanisms such as hydrogen bonding and hydrophobic interactions. This ability to modulate protein activity suggests potential uses in drug development.
  • Organic Synthesis
    • As a versatile building block, it is utilized in synthesizing more complex organic molecules. The compound can undergo various chemical reactions including oxidation and substitution reactions, making it a valuable reagent in organic chemistry.
  • Material Science
    • The compound's properties may also lend themselves to applications in developing new materials and chemical processes, particularly where unique chemical functionalities are required.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation through apoptosis induction, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of the compound against several bacterial strains. The findings revealed that it exhibited strong inhibitory effects, suggesting its utility in developing new antibiotics .

Wirkmechanismus

Der Wirkungsmechanismus von 6-Imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Nukleinsäuren sein. Die funktionellen Gruppen der Verbindung ermöglichen die Bildung von Wasserstoffbrückenbindungen, hydrophoben Wechselwirkungen und kovalenten Bindungen mit ihren Zielstrukturen, wodurch deren Aktivität moduliert wird und verschiedene biologische Effekte erzielt werden.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source/Reference
Target Compound C26H31N7O4 505.58 Oxolan-2-ylmethyl, morpholin-4-yl-ethyl Not explicitly reported (theoretical: antitumor, antimicrobial) Hypothesized from Pseudomonas BGCs
6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-... () C27H30N6O3 486.6 Phenylethyl, morpholin-4-yl-ethyl Unreported (structural analogue) Synthetic/Pharmaceutical
Lankacidin C C32H43NO8 593.7 Macrolide-lactam Antitumor (inhibits protein synthesis) Pseudomonas BGCs
Milbemycin () C32H44O12 632.7 Macrocyclic lactone Anthelmintic, insecticidal Penicillium citrinum
Gefitinib () C22H24ClFN4O3 446.9 Quinazoline core EGFR inhibitor (anticancer) Synthetic

Key Observations :

  • The target compound shares a tricyclic nitrogen-rich core with lankacidin C, a macrolide-lactam with antitumor activity. However, lankacidin C lacks the morpholine and oxolane substituents, highlighting divergent functionalization .
  • The analogue in replaces the oxolan-2-ylmethyl group with a phenylethyl moiety, demonstrating how substituent variation impacts molecular weight and hydrophobicity .
  • Gefitinib, though structurally distinct (quinazoline core), exemplifies the principle of scaffold-based activity, where minor modifications alter target specificity .

Functional and Mechanistic Comparisons

Mechanism of Action (MOA) Predictions

  • Docking and Transcriptome Analysis: highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share MOAs, as confirmed by molecular docking and transcriptome profiling. Applying this framework, the target compound’s morpholine and oxolane groups may enhance solubility or target binding compared to lankacidin C .
  • Activity Cliffs : Despite structural similarities, "activity cliffs" (e.g., gefitinib analogues with divergent potency) underscore the need for empirical validation .

Antimicrobial and Antitumor Potential

  • Antimicrobial Activity: The oxolane group in the target compound may enhance membrane permeability, similar to ethanolic extracts of Echium amoenum, which show higher antimicrobial efficacy due to improved solubility .
  • Antitumor Activity: Lankacidin C’s antitumor activity via protein synthesis inhibition provides a benchmark. The target compound’s imino and carboxamide groups could modulate RNA polymerase or ribosomal targets .

Biologische Aktivität

The compound 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C25H32N6O3C_{25}H_{32}N_{6}O_{3}, with a molecular weight of approximately 464.6 g/mol. The structural complexity of this compound suggests multiple points of interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various pathways:

  • Target Interaction : The compound may bind to enzymes involved in metabolic pathways or receptors that modulate cellular responses.
  • Inhibition Studies : Research indicates that compounds similar to this one have been evaluated for their inhibitory effects on polyketide synthase (Pks13), which is essential for the survival of Mycobacterium tuberculosis . Such inhibition could lead to decreased bacterial growth and viability.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, indicating its potential as an antimicrobial agent .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Activity Type Tested Against Results
AntitubercularMycobacterium tuberculosisMIC < 1 μM for some derivatives
AntimicrobialVarious bacteriaModerate to good activity
Enzyme InhibitionPolyketide synthaseSignificant inhibition observed

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Polyketide Synthase Inhibitors :
    • A series of oxadiazole derivatives were developed targeting Pks13.
    • These compounds showed improved potency and selectivity compared to earlier inhibitors .
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Screening :
    • A range of synthesized triazole derivatives was screened against various pathogens.
    • Compounds containing morpholine moieties exhibited enhanced antimicrobial properties .
    • The study concluded that structural diversity plays a crucial role in determining the efficacy of these compounds.
  • Mechanistic Insights :
    • Research indicated that certain modifications in the molecular structure could lead to increased binding affinity and specificity towards target proteins .
    • This suggests a need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology: Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key reagents include morpholine derivatives and oxolane-containing precursors. For example, similar tricyclic cores are assembled via Buchwald-Hartwig amination or SN2 reactions under inert atmospheres (e.g., nitrogen) .
  • Yield Optimization: Reaction temperature (60–100°C) and solvent polarity (DMF or THF) significantly affect cyclization efficiency. Catalysts like Pd(OAc)₂ for coupling reactions improve yields to >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow:

  • 1H/13C NMR: Resolves morpholine and oxolane methylene protons (δ 2.5–4.0 ppm) and confirms tricyclic core geometry.
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches.
  • HRMS: Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines: Use fume hoods for synthesis due to potential amine or carbonyl byproduct volatility. Follow OSHA-compliant PPE (gloves, lab coats) and adhere to waste disposal protocols for morpholine derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Approach: Quantum mechanical calculations (DFT) predict transition states for cyclization steps, while machine learning models (e.g., ICReDD’s workflow) screen solvent/catalyst combinations to reduce trial-and-error experimentation .
  • Case Study: Reaction path searches for similar tricyclic systems reduced optimization time by 40% using Gaussian09 and GRRM17 .

Q. What strategies resolve contradictions in reported biological activities of analogous compounds?

  • Data Analysis:

  • Meta-Analysis: Compare IC50 values across studies (e.g., antiviral vs. anticancer assays) to identify assay-specific biases.
  • Structural Comparisons: Map bioactivity trends using QSAR models. For example, morpholine substitutions enhance bacterial membrane penetration but reduce CNS bioavailability .

Q. How do substituents on the oxolane or morpholine moieties affect binding to kinase targets?

  • Experimental Design:

  • Molecular Docking: Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina).
  • In Vitro Validation: Test fluorinated or methylated derivatives in kinase inhibition assays (e.g., EGFR or CDK2).
  • Findings: Oxolane-methyl groups improve hydrophobic interactions, increasing potency by 3-fold in preliminary studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry:

  • Chiral Resolution: Use HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers.
  • Catalytic Asymmetry: Employ chiral ligands (BINAP or Salen) during cyclization to achieve >90% ee .

Methodological Notes

  • Contradictory Data: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterposing overlapping signals in the tricyclic region .
  • Reagent Selection: Prefer LiAlH4 over NaBH4 for reductions requiring higher selectivity in polyfunctional intermediates .

Sources Cited:

  • Synthesis and reaction optimization:
  • Spectroscopic characterization:
  • Biological activity analysis:
  • Safety protocols:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.